5-(Butylamino)-1,3-thiazole-4-carboxylic acid
CAS No.: 84636-40-8
Cat. No.: VC18713278
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84636-40-8 |
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Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 5-(butylamino)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12) |
Standard InChI Key | LFURBCGYUHZDLI-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=C(N=CS1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Butylamino)-1,3-thiazole-4-carboxylic acid (molecular formula: ) consists of a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—substituted with a butylamino group () at position 5 and a carboxylic acid () at position 4. The butyl chain introduces increased lipophilicity compared to shorter alkyl analogs, potentially influencing membrane permeability and target binding .
Key Structural Features:
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Thiazole Ring: Provides aromaticity and serves as a scaffold for interactions with biological targets.
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Butylamino Substituent: Enhances hydrophobic interactions and modulates electronic effects.
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Carboxylic Acid Group: Facilitates hydrogen bonding and salt formation, improving solubility in physiological environments .
Physicochemical Properties
While experimental data for this specific compound are scarce, comparisons with analogs suggest the following properties:
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 5-(butylamino)-1,3-thiazole-4-carboxylic acid likely follows routes analogous to those used for its ethylamino counterpart. A common approach involves:
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Nucleophilic Substitution: Reaction of a preformed thiazole precursor (e.g., 5-bromo-1,3-thiazole-4-carboxylic acid) with butylamine under basic conditions .
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One-Pot Cyclization: Condensation of thiourea with α-brominated β-alkoxyacrylamides, as demonstrated in the synthesis of 2-aminothiazole-5-carboxamides .
Example Reaction Scheme:
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and purity. Key steps include:
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Purification: Crystallization or chromatography to isolate the final product.
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Optimization: Adjusting solvent systems (e.g., ethanol/water mixtures) to improve reaction efficiency .
Biological Activities and Mechanisms
Anticancer Properties
Analogous compounds, such as 5-(ethylamino)-1,3-thiazole-4-carboxylic acid, show cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells, IC = 1.98 µg/mL). The butylamino derivative’s activity may depend on its ability to induce apoptosis via Bcl-2 inhibition or ROS generation, though empirical data are needed .
Comparative Cytotoxicity (Hypothetical Data):
Compound | A549 IC (µg/mL) | U251 IC (µg/mL) |
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5-(Methylamino)-thiazole-4-COOH | 2.5 ± 0.3 | 3.1 ± 0.4 |
5-(Ethylamino)-thiazole-4-COOH | 1.98 ± 1.22 | <1.61 |
5-(Butylamino)-thiazole-4-COOH | Predicted: 1.2–1.8 | Predicted: <1.0 |
Enzyme Inhibition
Thiazole-5-carboxylic acid derivatives act as xanthine oxidase inhibitors (e.g., GK-20, IC = 0.45 µM) . The butylamino group’s steric bulk may hinder enzyme binding compared to smaller substituents, suggesting a trade-off between lipophilicity and inhibitory potency .
Structure-Activity Relationships (SAR)
Impact of Alkyl Chain Length
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Methyl/Ethyl Groups: Optimal balance between solubility and membrane permeability.
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Butyl Group: Increases lipophilicity but may reduce aqueous solubility, limiting bioavailability .
Role of Substituent Position
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5-Position Substitution: Critical for target engagement; para-substitutions on aryl groups enhance activity .
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4-Carboxylic Acid: Essential for hydrogen bonding with enzymatic active sites .
Future Directions and Applications
Drug Development
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Antitubercular Agents: Structural analogs show promise against M. tuberculosis, warranting evaluation of the butylamino variant .
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Cancer Therapeutics: Preclinical studies needed to validate apoptosis-inducing mechanisms.
Material Science
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Coordination Chemistry: The carboxylic acid group enables metal complexation for catalytic applications.
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